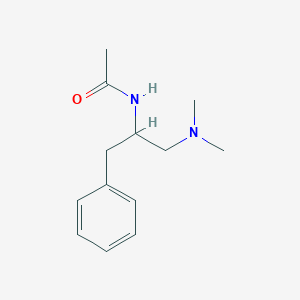![molecular formula C9H23NO2Si B8253325 (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes. The presence of the TBDMS group provides stability against various reaction conditions, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol typically involves the protection of the hydroxyl group of serine or its derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability against acidic and basic conditions, preventing unwanted side reactions. The compound can be deprotected using fluoride sources like tetra-n-butylammonium fluoride (TBAF), which cleaves the Si-O bond, releasing the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is unique due to its specific configuration and the presence of both an amino group and a silyl-protected hydroxyl group. This combination makes it particularly useful in stereoselective synthesis and the preparation of complex molecules .
Propiedades
IUPAC Name |
2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLDCSWTBSTLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B8253252.png)


![(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8253263.png)
![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)





methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)


